molecular formula C21H29N7O B11142648 N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide

N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B11142648
M. Wt: 395.5 g/mol
InChI Key: KTOLDDWFCVLAAF-UHFFFAOYSA-N
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Description

N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide is a complex organic compound that features both benzimidazole and tetrazole moieties. These structural components are known for their significant roles in medicinal chemistry, contributing to the compound’s potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and tetrazole intermediates.

  • Benzimidazole Intermediate Synthesis

      Starting Materials: o-phenylenediamine and isopropyl aldehyde.

      Reaction: Condensation reaction under acidic conditions to form the benzimidazole ring.

      Conditions: Reflux in the presence of a suitable acid catalyst.

  • Tetrazole Intermediate Synthesis

      Starting Materials: Cyclohexylamine and sodium azide.

      Reaction: Cycloaddition reaction to form the tetrazole ring.

      Conditions: Heating in a polar solvent such as dimethylformamide (DMF).

  • Final Coupling

      Starting Materials: Benzimidazole intermediate and tetrazole intermediate.

      Reaction: Coupling reaction using a suitable linker, such as acetic acid derivative.

      Conditions: Catalysis with a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow reactors for better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.

    Reduction: Reduction reactions can occur at the tetrazole ring, potentially converting it to an amine.

    Substitution: Nucleophilic substitution reactions can take place at the acetamide linkage.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Use of nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of benzimidazole N-oxide derivatives.

    Reduction: Formation of amine derivatives from the tetrazole ring.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology

In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its complex structure and functional groups.

Medicine

The compound has potential therapeutic applications, including as an antimicrobial, antiviral, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the synthesis of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The benzimidazole moiety can bind to enzyme active sites, inhibiting their activity, while the tetrazole ring can mimic biological ligands, interacting with receptors and modulating their function.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like omeprazole and albendazole, which also contain the benzimidazole ring.

    Tetrazole Derivatives: Compounds like losartan and candesartan, which feature the tetrazole ring.

Uniqueness

N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide is unique due to the combination of both benzimidazole and tetrazole moieties in a single molecule. This dual functionality enhances its potential as a versatile therapeutic agent, offering a broader range of biological activities compared to compounds containing only one of these moieties.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C21H29N7O

Molecular Weight

395.5 g/mol

IUPAC Name

N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C21H29N7O/c1-16(2)28-18-9-5-4-8-17(18)24-19(28)13-22-20(29)12-21(10-6-3-7-11-21)14-27-15-23-25-26-27/h4-5,8-9,15-16H,3,6-7,10-14H2,1-2H3,(H,22,29)

InChI Key

KTOLDDWFCVLAAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1CNC(=O)CC3(CCCCC3)CN4C=NN=N4

Origin of Product

United States

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